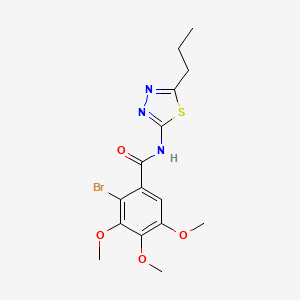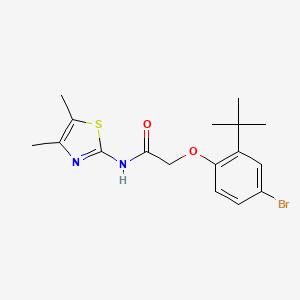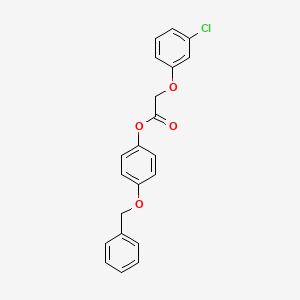
2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy groups, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Bromination: The starting material, 3,4,5-trimethoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 2-bromo-3,4,5-trimethoxybenzoic acid.
Amidation: The brominated product is then converted to the corresponding benzamide by reacting with thionyl chloride to form the acid chloride, followed by reaction with 5-propyl-1,3,4-thiadiazol-2-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy groups and the thiadiazole ring can participate in oxidation and reduction reactions, respectively, under appropriate conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation/Reduction: Formation of corresponding oxidized or reduced products.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects depends on its application:
Biological Targets: It may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Pathways Involved: The compound could affect signaling pathways, such as those involving kinases or phosphatases, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3,4,5-trimethoxybenzamide: Lacks the thiadiazole ring, which may affect its biological activity and chemical reactivity.
3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the bromine atom, which may influence its ability to undergo certain chemical reactions.
Uniqueness
2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the methoxy groups and thiadiazole ring contribute to its stability and potential biological activity.
This compound’s unique structure makes it a valuable candidate for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S/c1-5-6-10-18-19-15(24-10)17-14(20)8-7-9(21-2)12(22-3)13(23-4)11(8)16/h7H,5-6H2,1-4H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLWKWBYQUZBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-diethylphenyl)-2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3478427.png)


![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3478463.png)
![4-{[(4-methoxyphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate](/img/structure/B3478475.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]oxy}benzoate](/img/structure/B3478490.png)
![benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B3478502.png)
![4-bromophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B3478515.png)
![4-bromophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478523.png)
![4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B3478524.png)
![methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]thio}acetyl)oxy]benzoate](/img/structure/B3478525.png)
![4-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478533.png)
![Ethyl 2-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate](/img/structure/B3478541.png)
